Physicochemical Properties of 4-Chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid
Physicochemical Properties of 4-Chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid
This guide details the physicochemical properties, synthetic reactivity, and handling protocols for 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid , a critical bicyclic scaffold in medicinal chemistry.
Technical Whitepaper | Version 1.0
Executive Summary
4-Chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid (CAS: 2090917-51-2) functions as a high-value pharmacophore intermediate.[1][2] Its structural significance lies in the pyrazolo[1,5-a]pyrazine core, which serves as a bioisostere for purines and quinazolines, widely utilized in the development of kinase inhibitors (e.g., CDK, JAK, and PI3K inhibitors).[3]
The compound features two orthogonal reactivity handles:
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C4-Chloro Position: Highly electrophilic, enabling SNAr displacements to introduce diversity.
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C2-Carboxylic Acid: A stable anchor for amide coupling to solubilizing tails or target-binding motifs.
Chemical Identity & Structural Analysis[4][5][6][7][8]
| Property | Specification |
| IUPAC Name | 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid |
| CAS Number | 2090917-51-2 |
| Molecular Formula | C₇H₄ClN₃O₂ |
| Molecular Weight | 197.58 g/mol |
| SMILES | OC(=O)C1=NN2C=C(Cl)N=C2C=1 |
| Isotope Pattern | ³⁵Cl (100%), ³⁷Cl (32%) — Distinctive 3:1 M/M+2 ratio in MS |
Structural Diagram
The core consists of a fusion between a pyrazole ring (electron-rich) and a pyrazine ring (electron-deficient). The 4-chloro substituent resides on the pyrazine ring, activated for nucleophilic attack by the adjacent bridgehead nitrogen.
Physicochemical Profiling
Solid-State Properties
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Physical Form: Off-white to pale yellow crystalline solid.
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Melting Point: High melting range, typically >200°C (decomposition often observed >250°C).[3] Note: The parent pyrazolo[1,5-a]pyrimidine analog melts at ~289°C; the pyrazine core exhibits similar lattice energy.
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Hygroscopicity: Low to moderate.[3] The carboxylic acid moiety can form hydrates; storage in a desiccator is recommended.[3]
Solution Properties & Lipophilicity[3]
| Parameter | Value (Estimated/Experimental) | Context |
| pKa (Acid) | 3.2 – 3.8 | The C2-carboxylic acid is electron-deficient due to the heteroaromatic ring, making it more acidic than benzoic acid (pKa ~4.2). |
| pKa (Base) | < 1.0 | The pyrazine nitrogens are weakly basic due to electron withdrawal by the chloro group.[3] |
| LogP (Oct/Water) | ~0.9 – 1.2 | The chloro group adds lipophilicity (+0.[3]71) compared to the parent acid (LogP ~0.2).[3] |
| LogD (pH 7.4) | -2.5 to -2.0 | At physiological pH, the molecule exists as the carboxylate anion (COO⁻), significantly increasing water solubility. |
| TPSA | ~65-70 Ų | Topological Polar Surface Area indicates good membrane permeability potential if the acid is masked (e.g., as an ester or amide). |
Solubility Profile
-
Water: Low (< 1 mg/mL) at pH < 3.[3] High solubility at pH > 7 (salt formation).[3]
-
DMSO: High (> 50 mg/mL).[3] Recommended solvent for stock solutions.[3]
-
Methanol/Ethanol: Moderate solubility; improved by heating.[3]
-
DCM/Chloroform: Low solubility due to the polar carboxylic acid.[3]
Synthetic Reactivity & Workflow[3]
The utility of this compound relies on the differential reactivity of its functional groups.[3] The following Graphviz diagram illustrates the standard synthetic flow from the precursor to downstream derivatives.[3]
Figure 1: Synthetic workflow generating the target acid and its divergent downstream applications.
Key Reactivity Insights[3]
-
SNAr Lability: The Chlorine at C4 is activated.[3] Nucleophilic aromatic substitution with amines typically requires mild heating (60–80°C) in polar aprotic solvents (DMF, NMP).[3]
-
Warning: If performing amide coupling at C2 before SNAr, ensure the coupling conditions (e.g., amines used) do not prematurely displace the chloride.[3]
-
-
Acid Chloride Formation: Conversion of the C2-acid to an acid chloride (using SOCl₂) is possible but requires care; the pyrazine nitrogen can act as an internal nucleophile or trap the acyl chloride. HATU/EDC couplings are preferred to avoid self-reactivity.
Analytical Characterization Protocols
To validate the identity and purity of 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid, use the following self-validating spectral markers.
1H-NMR (DMSO-d6, 400 MHz)
-
δ 13.0–13.5 ppm (br s, 1H): Carboxylic acid proton (exchangeable with D₂O).[3]
-
δ 8.5–9.0 ppm (d, 1H): Pyrazine ring proton (H6).[3]
-
δ 7.8–8.2 ppm (d, 1H): Pyrazine ring proton (H5).[3]
-
δ 7.2–7.5 ppm (s, 1H): Pyrazole ring proton (H3).[3]
-
Diagnostic: The coupling constant (J) between pyrazine protons is characteristic (~4-5 Hz).
-
LC-MS Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).[3]
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[3]
-
Gradient: 5% to 95% B over 5-10 minutes.
-
Detection:
Stability & Handling
Storage Matrix
| Condition | Recommendation | Risk Factor |
| Temperature | 2–8°C (Short term), -20°C (Long term) | Thermal degradation is slow, but decarboxylation is a risk at high temperatures (>150°C). |
| Atmosphere | Inert (Argon/Nitrogen) | Protects against moisture-induced hydrolysis if activated derivatives are present. |
| Light | Amber Vial | Halogenated heterocycles can undergo photodehalogenation under intense UV exposure.[3] |
Safety (GHS Classification)[3]
-
Signal Word: Warning
-
Hazard Statements:
-
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory, especially when handling fine powder to avoid inhalation.[3]
References
-
National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CID 670824, Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (Analogous Scaffold). Retrieved from [Link]
-
Velihina, Y. S., et al. (2020).[3][4] Synthesis of 4-Hetaryl-2-(dichloromethyl)pyrazolo[1,5-a][1,3,5]triazines. Biopolymers and Cell. (Context on pyrazolo-fused ring synthesis). Retrieved from [Link][3][5][6][4]
-
Molecules. (2012).[3][7] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Pyrazines Using POCl3. Molecules, 17, 4533-4544. (Methodology for chlorinating the hydroxy precursor). Retrieved from [Link][3]
Sources
- 1. 2090724-58-4|4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. 1547037-20-6|Pyrazolo[1,5-a]pyrazine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. WO2023274397A1 - Cdk2 inhibitor, preparation method therefor and use thereof - Google Patents [patents.google.com]
- 4. ucj.org.ua [ucj.org.ua]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
